
Quin C1
Overview
Description
Quin C1 is a selective and potent agonist for formyl peptide receptor 2 (FPR2/ALX). It is known for its anti-inflammatory activity, particularly in reducing neutrophil and lymphocyte production in bronchoalveolar lavage fluid and decreasing the expression of tumor necrosis factor alpha, interleukin-1 beta, keratinocyte-derived chemokine, and transforming growth factor beta 1 . This compound is primarily used in the study of lung injury .
Mechanism of Action
Target of Action
Quin C1 is a highly specific and potent agonist for the formyl peptide receptor 2 (FPR2/ALX) . FPR2/ALX is a G protein-coupled receptor initially identified as a structural homologue of human FPR1 .
Mode of Action
This compound interacts with its target, FPR2/ALX, to stimulate neutrophil calcium mobilization and chemotaxis . It has a very low efficacy in the induction of superoxide production .
Biochemical Pathways
The interaction of this compound with FPR2/ALX leads to a reduction in the expression of several cytokines and chemokines, including tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), the mouse keratinocyte-derived chemokine (KC), and transforming growth factor β1 (TGF-β1) .
Result of Action
This compound significantly reduces the neutrophil and lymphocyte counts in bronchoalveolar lavage fluid (BALF), diminishes the expression of TNF-α, IL-1β, KC, and TGF-β1, and decreases collagen deposition in lung tissue . These results suggest an anti-inflammatory role for this compound, particularly in the context of lung injury .
Biochemical Analysis
Biochemical Properties
Quin C1 plays a crucial role in biochemical reactions as a highly specific agonist for formyl peptide receptor 2 (FPR2/ALX). This receptor is a G protein-coupled receptor involved in various immune responses. This compound interacts with FPR2/ALX, leading to the modulation of inflammatory responses. The compound has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), and transforming growth factor β1 (TGF-β1) . These interactions highlight the potential of this compound in regulating immune responses and inflammation.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In studies involving mouse models of bleomycin-induced lung injury, this compound was found to reduce neutrophil and lymphocyte counts in bronchoalveolar lavage fluid, indicating its anti-inflammatory properties . Additionally, this compound decreased collagen deposition in lung tissue, suggesting its potential role in mitigating fibrosis. The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby modulating immune responses and reducing inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the FPR2/ALX receptor. This interaction triggers a cascade of signaling events that lead to the inhibition of pro-inflammatory cytokine production and the reduction of immune cell infiltration . This compound’s ability to modulate FPR2/ALX activity highlights its potential as a therapeutic agent for inflammatory conditions. The compound’s mechanism of action includes enzyme inhibition, receptor activation, and changes in gene expression, all of which contribute to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods of treatment . The compound’s protective effects against lung injury were most pronounced when administered early in the inflammatory process. Long-term studies have indicated that this compound’s anti-inflammatory properties persist, but its ability to prevent fibrosis diminishes if treatment is delayed . These findings underscore the importance of timely administration for optimal therapeutic outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, a dosage of 0.2 mg/day was found to be effective in reducing inflammation and preventing lung injury . Higher doses did not significantly enhance the compound’s protective effects, suggesting a threshold beyond which no additional benefits are observed. At high doses, this compound did not exhibit toxic or adverse effects, indicating its safety profile in preclinical studies .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate immune responses and inflammation. The compound interacts with enzymes and cofactors associated with the FPR2/ALX receptor, modulating metabolic flux and influencing metabolite levels . These interactions contribute to the compound’s ability to regulate cytokine production and immune cell activity, highlighting its potential as a therapeutic agent for inflammatory conditions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its anti-inflammatory effects . This compound’s distribution within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches areas of inflammation and injury.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments and organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound interacts with its target receptors and enzymes, thereby modulating immune responses and reducing inflammation. The compound’s subcellular distribution is essential for its therapeutic effects and highlights its potential as a targeted anti-inflammatory agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quin C1 can be synthesized through the condensation of aroyl- and heteroaroylhydrazides of anthranilic acid with various aldehydes such as cinnamic, crotonic, and 4-hydroxy-3-methoxybenzoic aldehydes . The reaction typically involves heating in ethanol or dimethylformamide (DMF) at room temperature . Another method involves the condensation of anthranilic hydrazide with acid anhydrides, followed by heating with aldehydes in acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial production. The use of efficient condensation reactions and appropriate solvents can facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Quin C1 undergoes various chemical reactions, including:
Condensation Reactions: Formation of this compound involves condensation reactions with aldehydes.
Oxidation and Reduction:
Common Reagents and Conditions
Conditions: Heating in ethanol, DMF, or acetonitrile.
Major Products
The major products formed from these reactions are derivatives of 4-oxo-1,2,3,4-tetrahydroquinazoline, which are analogs of this compound .
Scientific Research Applications
Anti-Inflammatory Applications
Quin C1 has been extensively studied for its anti-inflammatory effects, particularly in models of lung injury and fibrosis.
Case Study: Bleomycin-Induced Lung Injury
- Objective : To evaluate the efficacy of this compound in reducing inflammation in a mouse model of bleomycin-induced lung injury.
- Methodology : Male ICR mice were treated with bleomycin and subsequently administered this compound. The study monitored leukocyte counts in bronchoalveolar lavage fluid (BALF) and assessed cytokine expression levels.
- Results :
- This compound significantly reduced neutrophil and lymphocyte counts in BALF.
- It diminished the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating a robust anti-inflammatory effect.
- The compound also decreased collagen deposition in lung tissue, suggesting potential therapeutic applications for pulmonary fibrosis .
Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly in the context of neuroinflammation associated with conditions like Alzheimer's disease.
Case Study: Microglial Activation
- Objective : To investigate the effects of this compound on microglial activation induced by lipopolysaccharide (LPS) and amyloid-beta (Aβ) peptides.
- Methodology : Immortalized murine microglia (BV2 cells) were stimulated with LPS and treated with this compound. Cytokine production and reactive oxygen species (ROS) levels were measured.
- Results :
Imaging Applications
Recent studies have explored the use of this compound as a targeting agent for imaging in vascular inflammation.
Case Study: In Vivo Imaging of Neutrophils
- Objective : To develop an imaging probe based on this compound for tracking inflammation in vivo.
- Methodology : A derivative of this compound was combined with a rhodamine B-derived fluorophore to create a targeted imaging probe.
- Results :
Comparative Data Table
The following table summarizes key findings from various studies on this compound:
Application Area | Study Focus | Key Findings |
---|---|---|
Anti-Inflammatory | Bleomycin-induced lung injury | Reduced leukocyte counts; decreased cytokine expression |
Neuroprotection | Microglial activation | Suppressed TNFα and NO; enhanced IL-10; reduced ROS levels |
Imaging | In vivo tracking of inflammation | Targeted accumulation in activated neutrophils |
Comparison with Similar Compounds
Quin C1 is compared with other similar compounds, particularly those that are also agonists for formyl peptide receptor 2 (FPR2/ALX). Some similar compounds include:
4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]benzamide: Known for its anti-inflammatory properties.
2-aryl-2,3-dihydroquinazolin-4(1H)-ones: Possess anticancer activity.
Uniqueness
This compound is unique due to its high specificity and potency as an agonist for FPR2/ALX, making it particularly effective in reducing inflammation and leukocyte infiltration in lung tissue .
Biological Activity
Quin C1 is a selective agonist for the formyl peptide receptor 2 (FPR2), known for its significant biological activity, particularly in modulating inflammatory responses and cellular signaling pathways. This article delves into the biological properties of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.
Overview of this compound
This compound, chemically identified as N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide, acts primarily as an agonist for FPR2/ALX. Its potency is characterized by an effective concentration (EC50) of approximately 15 nM, indicating a strong affinity for the receptor compared to other ligands like WKYMVm .
This compound's primary mechanism involves the activation of FPR2, which is implicated in various cellular processes including chemotaxis, calcium mobilization, and modulation of inflammatory cytokine release. Research indicates that this compound can significantly reduce reactive oxygen species (ROS) production and promote a pro-resolving microglial phenotype in response to inflammatory stimuli like lipopolysaccharide (LPS) and amyloid-beta (Aβ) exposure .
In Vitro Studies
- Microglial Activation : In a study using immortalized murine microglia (BV2 cells), this compound was shown to suppress LPS-induced TNFα and nitric oxide production at both 24 and 48 hours post-treatment. Additionally, it enhanced IL-10 production significantly after 48 hours .
- Calcium Mobilization : this compound induced calcium mobilization in mouse neutrophils and RBL cells expressing FPR2. The response was dose-dependent, with effective concentrations ranging from 1 nmol/L to 10 μmol/L .
- Cytokine Modulation : In bleomycin-induced lung injury models, this compound treatment resulted in decreased levels of inflammatory cytokines such as TNF-α and IL-1β, along with reduced neutrophil infiltration .
In Vivo Studies
In vivo experiments demonstrated that this compound administration led to significant anti-inflammatory effects in models of lung injury. Notably, it reduced collagen deposition and hydroxyproline content in lung tissue following bleomycin exposure, suggesting a protective role against fibrosis .
Data Summary
The following table summarizes key findings from studies on this compound's biological activity:
Case Studies
Case Study 1: Microglial Response to Aβ Exposure
In a controlled experiment, primary murine microglia were exposed to Aβ for 24 hours before treatment with this compound. The results showed a marked increase in CD206 expression (a marker for anti-inflammatory phenotype) and a decrease in CD38 expression (associated with pro-inflammatory responses), indicating a shift towards a pro-resolving phenotype following this compound treatment .
Case Study 2: Bleomycin-Induced Lung Injury
In another study involving bleomycin-induced lung injury in mice, administration of this compound significantly reduced the expression of inflammatory cytokines and improved overall lung function metrics compared to untreated controls. The timing of administration was critical; initiating treatment prior to significant lung damage was essential for efficacy .
Properties
IUPAC Name |
4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-3-4-17-33-21-15-11-19(12-16-21)25(30)28-29-24(18-9-13-20(32-2)14-10-18)27-23-8-6-5-7-22(23)26(29)31/h5-16,24,27H,3-4,17H2,1-2H3,(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORVAHQXRDLSFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.